molecular formula C6H11N5O B8723510 6-Ethoxypyrimidine-2,4,5-triamine CAS No. 98945-34-7

6-Ethoxypyrimidine-2,4,5-triamine

Cat. No. B8723510
CAS RN: 98945-34-7
M. Wt: 169.19 g/mol
InChI Key: OYADDPIRLCYWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxypyrimidine-2,4,5-triamine is a useful research compound. Its molecular formula is C6H11N5O and its molecular weight is 169.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethoxypyrimidine-2,4,5-triamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxypyrimidine-2,4,5-triamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

98945-34-7

Product Name

6-Ethoxypyrimidine-2,4,5-triamine

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

6-ethoxypyrimidine-2,4,5-triamine

InChI

InChI=1S/C6H11N5O/c1-2-12-5-3(7)4(8)10-6(9)11-5/h2,7H2,1H3,(H4,8,9,10,11)

InChI Key

OYADDPIRLCYWNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1N)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of the compound of example 56 (7.12 g, 38.9 mmoles) in water (150 ml) at 60° C. was added sodium dithionite (46.7 mmol, 8.12 g). Additional sodium dithionite was added till the pink colour completely disappeared and a yellow solution was formed. The solution was stirred at 60° C. for another 4 hours. Water was evaporated and the resulting residue was precipitated from a small amount of water, providing the title compound as a yellow powder (4.02 g, yield 61%). Spectral data are identical with literature data (W. Pfleiderer et al. cited supra).
Quantity
7.12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.